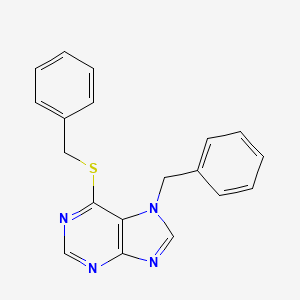
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diaziridine ring, which is a three-membered ring containing two nitrogen atoms, and multiple ether linkages, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate typically involves the reaction of ethylene glycol derivatives with diaziridine carboxylate precursors. One common method includes the use of ethylene glycol and diaziridine-1-carboxylate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ether linkages and diaziridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate involves its interaction with specific molecular targets. The diaziridine ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) diacetate
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) dinitrate
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) dioctanoate
Uniqueness
The presence of multiple ether linkages also contributes to its versatility in various chemical reactions .
Propriétés
Numéro CAS |
3452-73-1 |
|---|---|
Formule moléculaire |
C12H20N2O6 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[2-[2-(aziridine-1-carbonyloxy)ethoxy]ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O6/c15-11(13-1-2-13)19-9-7-17-5-6-18-8-10-20-12(16)14-3-4-14/h1-10H2 |
Clé InChI |
SKIAFPRIVJWORN-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)OCCOCCOCCOC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)


![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)


